![molecular formula C19H14Cl2N2O2 B2933548 4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 866144-79-8](/img/structure/B2933548.png)
4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
Scientific Research Applications
Microbial Degradation of Environmental Pollutants
This compound may play a role in the microbial degradation pathways of environmental pollutants. Research from the Shanghai Jiao Tong University has revealed insights into the microbial degradation of nitroaromatic compounds, which are structurally related to our compound of interest . Understanding the metabolic pathways and evolutionary origins of these degradation processes can inform the development of bioremediation strategies for pollutants.
Drug Discovery and Medicinal Chemistry
Indole derivatives, which share structural similarities with our compound, have a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects, among others . The compound could be a valuable scaffold for synthesizing new drug candidates with diverse pharmacological properties.
Agricultural Chemistry
The compound’s structural framework is related to that of triazolinone herbicides. Research on the nitration process of similar compounds in microreactors has led to the development of key intermediates for the synthesis of herbicides like Sulfentrazone . This suggests potential applications in designing new agrochemicals.
Enzyme Inhibition Studies
Compounds with similar structures have been used to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) in various cell lines . The compound could be explored for its potential to modulate enzyme activity, which is crucial in understanding cellular processes and developing therapeutic agents.
Chemical Kinetics and Process Optimization
The compound’s reactivity could be studied in the context of chemical kinetics, particularly in reactions involving nitration or other substitutions. This can lead to optimized processes in chemical manufacturing .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-6-pyrrol-1-yl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-4-3-13(16(21)9-14)11-23-17-10-15(22-7-1-2-8-22)5-6-18(17)25-12-19(23)24/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYXEYJZZJDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)N3C=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one |
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